3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one
Overview
Description
3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoroacetone is a compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic heteroarenes that have significant importance in various fields, including medicinal, pharmaceutical, and industrial applications . The compound’s structure consists of a benzoxazole moiety attached to a trifluoroacetone group, making it a unique and versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one typically involves the condensation of 2-aminophenol with trifluoroacetone under acidic or basic conditions. Various catalysts, such as metal catalysts, nanocatalysts, and ionic liquid catalysts, can be used to facilitate the reaction . The reaction is generally carried out at room temperature or under mild heating conditions to achieve high yields.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoroacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoroacetone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoroacetone group may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: A fluorescent derivative with antimicrobial activity.
N-(2-(1,3-Benzoxazol-2-yl)phenyl)acetamide: Known for its biological activities.
Uniqueness
3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoroacetone is unique due to the presence of the trifluoroacetone group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, including drug discovery and material science .
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8(15)5-9-14-6-3-1-2-4-7(6)16-9/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVYBMYMYZKXOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333142 | |
Record name | ST084300 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62693-29-2 | |
Record name | ST084300 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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